molecular formula C5H11NO B13206114 (1S)-1-(Azetidin-3-yl)ethan-1-ol

(1S)-1-(Azetidin-3-yl)ethan-1-ol

Cat. No.: B13206114
M. Wt: 101.15 g/mol
InChI Key: LNJUGVDXQRKCSZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, represent a crucial class of compounds in contemporary organic and medicinal chemistry. rsc.orgrsc.orgmedwinpublishers.com Their importance stems from a unique combination of stability and reactivity, largely dictated by their inherent ring strain of approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. rsc.org This characteristic allows for facile handling while enabling unique chemical transformations that can be initiated under specific reaction conditions. rsc.orgrsc.org

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a core motif for a wide range of biologically active compounds that can interact with various biological targets. acs.org This has led to the incorporation of the azetidine ring into numerous pharmaceuticals, including the antihypertensive drug Azelnidipine and the anticancer agent Cobimetinib. rsc.org In organic synthesis, azetidines are valuable building blocks. ub.bw Their strained ring can undergo ring-opening and ring-expansion reactions, providing access to a diverse array of more complex nitrogen-containing molecules. ub.bwresearchgate.net The synthesis of functionalized azetidines is an active area of research, with methods including cycloadditions, cyclizations of appropriate substrates, and the reduction of azetidin-2-ones (β-lactams). ub.bwacs.org

Stereochemical Importance of Chiral Azetidine Derivatives in Chemical Research

The introduction of stereocenters into the azetidine ring adds a critical layer of complexity and utility, particularly in the context of drug discovery and asymmetric synthesis. The ability to access all stereochemical permutations of a scaffold allows for detailed studies of stereo/structure-activity relationships (SSAR), which are fundamental to understanding how a molecule interacts with a biological target. acs.org Chiral azetidine derivatives have found significant applications as unnatural amino acids in peptidomimetics, where the constrained four-membered ring can impart specific conformational properties to a peptide chain. ub.bwresearchgate.net

Furthermore, chiral azetidines serve as powerful tools in asymmetric catalysis. ub.bw When incorporated into ligands for metal catalysts, the chiral environment of the azetidine can influence the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. researchgate.net For instance, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been successfully employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of general and efficient methods for synthesizing enantiopure azetidines remains a key objective in organic chemistry, as it unlocks the full potential of these chiral scaffolds. acs.org

Overview of Academic Research Trajectories for (1S)-1-(Azetidin-3-yl)ethan-1-ol and its Analogues

Academic and industrial research into this compound and its analogues is primarily driven by their utility as chiral building blocks for the synthesis of complex, high-value molecules, particularly for pharmaceutical applications. The specific stereochemistry of this compound, with a defined configuration at the carbinol center, makes it a valuable intermediate for creating molecules with precise three-dimensional structures.

Research often focuses on developing efficient and scalable synthetic routes to these chiral azetidine alcohols. For example, a common strategy involves the stereoselective reduction of a corresponding ketone, such as 1-(azetidin-3-yl)ethan-1-one. The properties of this precursor and the target compound are summarized below.

Table 1: Physicochemical Properties of this compound and a Related Precursor

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
1-(Azetidin-3-yl)ethan-1-ol 1507300-88-0 C5H11NO 101.15
1-(Azetidin-3-yl)ethan-1-one, trifluoroacetic acid 1309208-83-0 C7H10F3NO3 213.16

Data sourced from chemicalbook.comchemicalbook.com

The research trajectory for analogues often involves modification at the nitrogen atom of the azetidine ring or variations in the side chain at the 3-position. For instance, the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068) has been explored as an intermediate for estrogen receptor modulators. google.com Similarly, the development of green and cost-effective syntheses for intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, an analogue used in the production of the JAK1/JAK2 inhibitor Baricitinib (B560044), highlights the industrial relevance of this class of compounds. nih.gov The overarching goal of this research is to create a toolbox of diverse and stereochemically defined azetidine-based building blocks for use in drug discovery and development programs.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-(Azetidin-3-yl)ethan-1-one
1-(Azetidin-3-yl)ethan-1-one, trifluoroacetic acid
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol
2-(azetidin-3-yl)ethan-1-ol
3-(azetidin-1-yl)propan-1-ol
Azelnidipine
Azetidine
Aziridine
Baricitinib
Cobimetinib
Pyrrolidine (B122466)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S)-1-(azetidin-3-yl)ethanol

InChI

InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m0/s1

InChI Key

LNJUGVDXQRKCSZ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1CNC1)O

Canonical SMILES

CC(C1CNC1)O

Origin of Product

United States

Mechanistic Investigations and Theoretical Studies on Azetidine Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a key step in the synthesis of compounds like (1S)-1-(Azetidin-3-yl)ethan-1-ol. Various methods have been developed, each with its own mechanistic pathway. acs.orgrsc.orgrsc.orgorganic-chemistry.org

Computational studies, particularly the analysis of transition states and reaction coordinates, have provided invaluable insights into the cyclization reactions that form the azetidine ring. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational analysis has been used to understand the regioselectivity of the ring-opening. frontiersin.orgacs.org These studies often reveal that the transition state leading to the formation of the azetidine ring is energetically favored over competing pathways, such as the formation of a five-membered pyrrolidine (B122466) ring, under specific catalytic conditions. frontiersin.orgacs.org

In a study on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed that the energy of the transition state leading to azetidine was significantly lower than that leading to pyrrolidine, which was consistent with the experimental outcomes. frontiersin.orgacs.org This highlights the power of transition state analysis in predicting and explaining the regioselectivity of azetidine ring formation.

Reaction Type Computational Method Key Finding Reference
Intramolecular aminolysis of epoxy aminesDFTLower energy transition state for azetidine formation compared to pyrrolidine formation in the presence of a catalyst. frontiersin.orgacs.org
[3+1] Radical Cascade CyclizationDFTA tertiary radical intermediate is critical for the success of the cyclization to form the azetidine ring. nih.govnih.gov
Aza Paternò–Büchi ReactionDFTCompetition between the desired [2+2]-cycloaddition to form azetidine and alkene dimerization determines the reaction's success. nih.gov

The choice of reagents and catalysts is paramount in directing the cyclization to favor the formation of the azetidine ring. A variety of catalysts, including those based on gold, rhodium, palladium, and lanthanides, have been employed in azetidine synthesis. nih.govnih.govrsc.orgfrontiersin.org

For example, gold catalysts have been utilized in the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov In this reaction, a reactive α-oxogold carbene is generated as an intermediate, which then undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov Similarly, rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides access to highly substituted methylene azetidines. nih.gov

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for synthesizing functionalized azetidines. rsc.orgyoutube.com This method involves a reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org Lanthanide triflates, such as La(OTf)₃, have proven effective in catalyzing the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.orgacs.org

Controlling stereoselectivity and regioselectivity is a central theme in the synthesis of chiral azetidines like this compound. The inherent strain of the azetidine ring and the nature of the cyclization precursors and catalysts are key factors in determining the stereochemical outcome. nih.govnih.govrsc.orgacs.org

In the gold-catalyzed synthesis of chiral azetidin-3-ones, the stereoselectivity is achieved by using chiral N-propargylsulfonamides derived from chiral sulfinamide chemistry. nih.gov The [3+1] ring expansion using rhodium carbenes proceeds with excellent regio- and stereoselectivity, where the chirality is efficiently transferred from the substrate to the product. nih.gov

Computational studies have been instrumental in rationalizing the observed selectivities. For instance, in the La(OTf)₃-catalyzed aminolysis of epoxy amines, the difference in regioselectivity between cis- and trans-isomers was attributed to the coordination of the lanthanum(III) catalyst with the substrate and/or product, as suggested by computational models. frontiersin.orgacs.org

Computational Chemistry Applications to Azetidine Structures

Computational chemistry provides a powerful lens through which to examine the electronic structure, stability, and reactivity of azetidine derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and energetic properties of molecules. researchgate.net For azetidine derivatives, DFT calculations can provide optimized geometries, bond lengths, bond angles, and relative energies of different conformers. researchgate.netacs.orgnih.govacs.orgacs.orgnih.govnih.govyoutube.com

For example, DFT calculations have been employed to study the energetic feasibility of radical chain propagation pathways in the synthesis of N–SF₅ azetidines from azabicyclobutanes. acs.org These calculations helped in understanding the preference for the SF₅ radical to add to the nitrogen atom of the strained central bond. acs.org In another study, DFT calculations were used to compare the stability of cis- and trans-isomers of an azetidinium salt, revealing the cis-isomer to be more stable. acs.org

Azetidine Derivative System DFT Functional/Basis Set Calculated Property Reference
3-Aryl-1-azabicyclo[1.1.0]butane + SF₅ radicalPWPB95-D4/def2-QZVPP//PCM(Et₂O)-ωB97X-D/def2-SVPFree energy landscape of N–pentafluorosulfanylation acs.org
Azetidinium salt isomersNot specifiedRelative stability of cis- and trans-isomers acs.org
Aliphatic amines + AlkynesNot specifiedEnergetics of radical annulation to form azetidines nih.govnih.gov
Acyclic oximes + AlkenesNot specifiedTransition-state energies for [2+2]-cycloaddition nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity and the stability of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comrsc.orgnumberanalytics.comnih.gov The energies and shapes of these orbitals provide insights into the nucleophilic and electrophilic nature of different sites within a molecule.

For azetidine derivatives, FMO analysis can help to predict their reactivity towards various reagents. The lone pair on the nitrogen atom of the azetidine ring generally contributes significantly to the HOMO, making it a primary site for electrophilic attack. The LUMO is typically associated with the σ* orbitals of the C-N or C-C bonds of the strained ring, making them susceptible to nucleophilic attack, which can lead to ring-opening reactions.

In the context of cycloaddition reactions to form azetidines, such as the aza Paternò–Büchi reaction, matching the FMO energies of the reactants is crucial for the reaction to proceed efficiently. nih.gov DFT computations have shown that matching the frontier molecular orbital energies of alkenes with those of acyclic oximes enables visible light-mediated aza Paternò–Büchi reactions through triplet energy transfer catalysis. nih.gov

Molecular Modeling for Conformational Preferences and Intermolecular Interactions

The conformational landscape of azetidine-containing molecules is a subject of significant interest due to the influence of the strained four-membered ring on molecular geometry and reactivity. While specific molecular modeling studies on this compound are not extensively available in the public domain, computational analyses of related azetidine derivatives and amino alcohols provide a strong basis for understanding its likely conformational preferences and intermolecular interactions.

Computational models, particularly those employing density functional theory (DFT), are powerful tools for predicting the stable conformations of cyclic systems. thescience.dev For the azetidine ring itself, a puckered conformation is generally favored over a planar one, as it relieves some of the torsional strain inherent in a four-membered ring. The degree of puckering can be influenced by the nature and position of substituents. In the case of this compound, the 3-substitution pattern is a key determinant of its three-dimensional structure.

The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group in this compound allows for the formation of intramolecular hydrogen bonds. Theoretical studies on simple amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that conformations stabilized by intramolecular O-H···N or N-H···O hydrogen bonds are energetically favorable. mdpi.comustc.edu.cn In this compound, an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the azetidine ring is plausible and would significantly influence the preferred conformation of the side chain relative to the ring. The strength of such an interaction is governed by a delicate balance of electrostatic forces, van der Waals interactions, and steric hindrance. arxiv.org

Intermolecular interactions are also critical in determining the bulk properties and biological activity of this compound. The hydroxyl and amino functionalities are potent hydrogen bond donors and acceptors, suggesting that in condensed phases, a network of intermolecular hydrogen bonds will be the dominant non-covalent interaction. These interactions are fundamental to the molecule's solubility, crystal packing, and interactions with biological targets.

Table 1: Calculated Physicochemical Properties of Related Azetidine Derivatives

CompoundTPSA (Ų)LogPH-Bond AcceptorsH-Bond DonorsRotatable BondsReference
(3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol35.5-0.9752321 wikipedia.org
1-(3-Amino-3-(difluoromethyl)azetidin-1-yl)ethan-1-one46.330.2329211 researchgate.net

This table presents computational data for structurally related azetidine compounds to provide context for the potential properties of this compound. TPSA (Topological Polar Surface Area) is an indicator of a molecule's ability to permeate cell membranes. LogP is a measure of lipophilicity. The number of hydrogen bond acceptors and donors, along with the number of rotatable bonds, influences a molecule's conformational flexibility and interaction potential.

Stereoelectronic Effects and Intramolecular Interactions Governing Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial for understanding the chemistry of strained ring systems like azetidines. wikipedia.org These effects arise from the interactions between bonding, non-bonding, and anti-bonding orbitals and can dictate reaction pathways and product stereochemistry. wikipedia.org

In the context of this compound, several stereoelectronic interactions are at play. The nitrogen lone pair in the azetidine ring plays a significant role. Its orientation relative to the C-C and C-H bonds of the ring and the substituent at the 3-position can lead to stabilizing hyperconjugative interactions. For instance, an anti-periplanar arrangement of the nitrogen lone pair with a vicinal C-H or C-C anti-bonding orbital (σ*) can result in electron delocalization, thereby stabilizing the conformation.

The reactivity of the azetidine ring is also governed by stereoelectronic principles. Nucleophilic attack at the carbon atoms of the ring, for example, is influenced by the trajectory of approach, which is dictated by the need for optimal overlap with the relevant anti-bonding orbitals. The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions, and the stereochemical outcome of such reactions is often controlled by stereoelectronic factors.

Intramolecular interactions, particularly the potential for hydrogen bonding as discussed in the previous section, can also modulate reactivity. An intramolecular hydrogen bond can alter the electron density at the nitrogen atom and the hydroxyl group, thereby influencing their nucleophilicity and acidity, respectively. For example, if the hydroxyl proton is engaged in a hydrogen bond with the azetidine nitrogen, the nucleophilicity of the nitrogen may be reduced. Conversely, the acidity of the hydroxyl proton may be increased.

Studies on related amino alcohols have shown that the strength of intramolecular hydrogen bonds is sensitive to substitution. mdpi.comresearchgate.net For instance, the introduction of electron-withdrawing groups can strengthen an O-H···N interaction. mdpi.com While this compound itself does not have strongly electron-withdrawing or -donating groups directly attached to the core structure, this principle highlights the tunability of its electronic properties through derivatization.

Table 2: Intramolecular Hydrogen Bond Characteristics in Model Amino Alcohols

Amino AlcoholInteraction TypeCalculated Red Shift (cm⁻¹)H-Bond StrengthReference
2-AminoethanolO-H···NSignificantModerate arxiv.org
3-AminopropanolO-H···NSignificantStrong ustc.edu.cn
4-AminobutanolO-H···NSignificantStrongest ustc.edu.cn

This table summarizes findings from studies on linear amino alcohols, which serve as models for the intramolecular interactions possible in this compound. The red shift in the O-H stretching frequency in infrared spectroscopy is a common experimental and computational indicator of the strength of a hydrogen bond. The data illustrates how the length of the carbon chain, and thus the geometry of the resulting intramolecular ring, affects the hydrogen bond strength.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Chiral Building Block for Complex Chemical Architectures

The inherent chirality and functional handles of (1S)-1-(Azetidin-3-yl)ethan-1-ol position it as a premier starting material for constructing sophisticated three-dimensional molecules. The strained four-membered ring can be strategically manipulated in synthesis, and its substituents provide vectors for building molecular complexity. The stereocenter at the ethanol (B145695) moiety allows for diastereoselective reactions, guiding the formation of specific isomers in more complex products. This control is crucial in medicinal chemistry, where the biological activity of a compound is often dependent on its precise 3D arrangement. nih.gov

The densely functionalized azetidine (B1206935) core is a versatile platform for accessing a wide array of complex ring systems. nih.govnih.gov Synthetic strategies have been developed to transform azetidine-based scaffolds into novel spirocyclic and fused polycyclic structures. Spirocycles, which contain two rings connected by a single atom, are of particular interest in drug discovery due to their rigid, three-dimensional nature.

One notable approach involves the synthesis of a 1,976-membered library of spirocyclic azetidines, demonstrating the scaffold's suitability for high-throughput synthesis. nih.govnih.gov Furthermore, the azetidine ring can serve as a foundation for constructing more elaborate systems. For instance, α-oxo gold carbenes, generated from the oxidation of terminal alkynes, can undergo intramolecular N-H insertion to form azetidin-3-ones, which are key intermediates for spirocyclic compounds like oxazaspiro[3.3]heptanones. nih.gov This highlights the ability to leverage the azetidine framework to create unique spiro-heterocyclic systems.

A central goal in modern drug discovery is the exploration of new chemical space through the creation of diverse molecular libraries. u-strasbg.fr this compound and its derivatives are instrumental in this endeavor, enabling the generation of libraries with high scaffold diversity and structural complexity. nih.gov The azetidine motif itself is considered a privileged structure, and methods that allow for its modular and divergent synthesis are highly valuable. bris.ac.uk

Diversity-oriented synthesis (DOS) pathways utilize the azetidine core to produce collections of compounds that are "pre-optimized" for specific needs, such as applications targeting the central nervous system (CNS). nih.gov These libraries often feature compounds with favorable physicochemical properties, including controlled molecular weight, polarity, and lipophilicity. nih.gov The strategic functionalization of the azetidine ring allows for the creation of libraries whose members, while sharing a common core, exhibit significant structural diversity. nih.gov This is critical for effectively screening against a wide range of biological targets. The geometry and rigidity of the central azetidine scaffold can have a profound impact on the binding affinity of the resulting ligands. nih.gov

Precursor for Advanced Heterocyclic Systems

Beyond its direct use in complex scaffolds, this compound serves as a precursor for a multitude of other advanced heterocyclic systems. Its functional groups—the secondary amine and the chiral alcohol—provide reactive sites for further chemical transformations, allowing it to be elaborated into more complex heterocyclic structures.

The development of methods for the modular and divergent synthesis of substituted azetidines is a significant area of research. bris.ac.uk One powerful technique is the multicomponent bris.ac.uknih.gov-Brook rearrangement/strain-release-driven anion relay sequence. bris.ac.ukresearchgate.net This protocol allows for the rapid and modular synthesis of 1,3,3-trisubstituted azetidines from azabicyclo[1.1.0]butane precursors, which can be conceptually derived from azetidinol-type structures. bris.ac.ukresearchgate.net This method's ability to vary three different electrophilic partners provides access to a diverse library of functionalized azetidines. bris.ac.uk

Other approaches focus on the direct functionalization of the azetidine ring. Electrophilic azetinylation protocols, for example, enable the "any-stage" installation of azetidine rings onto a wide range of nucleophiles, leading to a diverse library of functionalized products. chemrxiv.org Similarly, straightforward one-step syntheses of azetidine-3-amines from commercially available materials have been developed, further expanding the toolkit for creating highly functionalized azetidine derivatives. chemrxiv.org These methods are crucial for synthesizing specific target molecules and for building combinatorial libraries.

The amenability of azetidine scaffolds to modular synthesis makes them ideal for integration into combinatorial libraries. bris.ac.uknih.gov The goal of these libraries is to systematically explore vast regions of chemical space to identify novel bioactive compounds. u-strasbg.fr The synthesis of a large, 1976-membered library of spirocyclic azetidines for CNS-focused applications is a prime example of this approach. nih.govnih.gov

By employing multicomponent reactions, chemists can rapidly generate a large number of diverse structures from a small set of starting materials. bris.ac.ukresearchgate.net The azetidine core provides a rigid and desirable framework, while the combinatorial addition of various substituents allows for fine-tuning of the molecules' properties. This strategy is highly efficient for populating libraries with drug-like molecules that possess novel architectures and potentially new biological activities. nih.gov

Role in the Design and Synthesis of Bridged and Fused Azetidine Scaffolds

The versatility of the azetidine scaffold extends to the creation of bridged and fused ring systems, which are of great interest due to their conformational rigidity and unique three-dimensional shapes. nih.gov These complex architectures can present functionalities in precise spatial orientations, making them valuable for probing protein binding pockets.

A key strategy involves the diversification of a densely functionalized azetidine ring system to access these sophisticated structures. nih.govnih.gov For example, an azetidine-fused 8-membered ring can be synthesized from an N-allyl-substituted azetidine precursor via ring-closing metathesis. nih.gov Subsequent chemical modifications, such as reduction of the newly formed double bond, yield the final saturated, fused-ring cores. nih.gov These synthetic routes demonstrate how the fundamental azetidine structure can be elaborated into more complex, bridged, and fused polycyclic systems, significantly expanding the range of accessible molecular frameworks for drug discovery and chemical biology. nih.gov

Advanced Analytical and Characterization Methodologies for 1s 1 Azetidin 3 Yl Ethan 1 Ol and Its Derivatives

Spectroscopic Techniques for Stereochemical and Structural Elucidation

Spectroscopic methods provide a non-destructive means to probe the molecular framework and stereochemistry of (1S)-1-(Azetidin-3-yl)ethan-1-ol.

Advanced NMR Spectroscopy (e.g., ROESY, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in confirming the spatial relationships between protons within a molecule. These experiments detect through-space interactions, as opposed to through-bond couplings, with the intensity of the signal being inversely proportional to the sixth power of the distance between the nuclei, typically effective for protons within 4-5 Å of each other.

For this compound, which is a small molecule, NOESY experiments are generally suitable for determining its relative stereochemistry. A key NOESY correlation would be observed between the proton on the hydroxyl-bearing carbon (H-1') and the protons of the adjacent methyl group (H-2'). Furthermore, spatial proximities between the protons of the ethanol (B145695) substituent and the protons on the azetidine (B1206935) ring can be established, helping to define the preferred conformation of the molecule in solution. ROESY can be particularly useful for molecules of intermediate size where the NOE enhancement may be close to zero.

Hypothetical 1H NMR Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (CH3)1.20d6.4
H-32.95m-
H-2α, H-4α3.30t8.0
H-2β, H-4β3.65t8.0
H-1' (CHOH)3.90q6.4
NH2.50 (br s)--
OH4.80 (br s)--
Hypothetical NOESY/ROESY Correlations
Correlating ProtonsExpected NOE/ROE IntensityImplication
H-1' ↔ H-2'StrongProximity of the methine and methyl protons on the ethanol substituent.
H-1' ↔ H-3MediumDefines the orientation of the ethanol substituent relative to the azetidine ring.
H-1' ↔ H-2/H-4 (one face)MediumFurther defines the conformational preference.
H-2' ↔ H-3WeakIndicates the spatial arrangement of the methyl group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement of a molecular ion, it allows for the determination of the molecular formula. For a polar compound like this compound, electrospray ionization (ESI) is a common and effective soft ionization method, which would likely produce the protonated molecule, [M+H]+. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass for the proposed formula. A minimal difference, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula.

Hypothetical High-Resolution Mass Spectrometry Data
IonMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Difference (ppm)
[M+H]+C5H12NO+102.09134102.09132-0.2

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)

The determination of enantiomeric purity is of utmost importance for chiral compounds, and Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. This method employs a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to their separation in time as they pass through the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of racemic compounds.

For the enantiomeric separation of 1-(azetidin-3-yl)ethan-1-ol, a normal-phase HPLC method would likely be successful. This would involve a non-polar mobile phase, such as hexane (B92381) or heptane, with a polar alcohol modifier like ethanol or isopropanol. The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve the peak shape and resolution of amine-containing compounds.

Hypothetical Chiral HPLC Method for the Separation of 1-(Azetidin-3-yl)ethan-1-ol Enantiomers
ParameterCondition
Column Lux Cellulose-2
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Retention Time (1R-enantiomer) 9.8 min
Retention Time (1S-enantiomer) 11.5 min
Resolution (Rs) > 2.5

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single crystal of the compound, from which a diffraction pattern is obtained when irradiated with X-rays. Analysis of this pattern allows for the construction of a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For this compound, the formation of a crystalline salt, such as the hydrochloride, would likely facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. The resulting crystallographic data would not only confirm the (S)-configuration at the stereocenter but also provide valuable insights into the solid-state packing and hydrogen-bonding networks.

Hypothetical X-ray Crystallographic Data for this compound Hydrochloride
ParameterValue
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 5.98 Å, b = 10.25 Å, c = 6.45 Å, β = 105.2°
Volume (Å3) 381.4
Z 2
Calculated Density (g/cm3) 1.198
Key Intermolecular Interaction Strong N-H···Cl and O-H···Cl hydrogen bonds
Flack Parameter ~0.02(3)

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of More Sustainable and Green Synthetic Routes for Azetidines

The chemical industry is increasingly focusing on the development of environmentally benign synthetic methodologies. In the context of azetidine (B1206935) synthesis, this translates to the use of greener solvents, alternative energy sources, and processes that minimize waste and hazardous byproducts.

Recent research has demonstrated the utility of cyclopentyl methyl ether (CPME) as a more sustainable alternative to traditional solvents for the synthesis of strained heterocycles like aziridines, a strategy that is directly applicable to azetidine synthesis. nih.gov The use of microwave irradiation has also been shown to facilitate efficient cyclocondensation reactions in aqueous media, providing a rapid and environmentally friendly route to nitrogen-containing heterocycles. acs.org Furthermore, the development of catalytic systems that can operate under milder conditions and with lower catalyst loadings contributes significantly to the greening of azetidine synthesis. acs.orgorganic-chemistry.org For instance, a cost-effective and green synthesis of key intermediates for the drug baricitinib (B560044), which contains an azetidine moiety, has been developed using a microchannel reactor for a green oxidation reaction. nih.gov

Table 1: Green Chemistry Approaches in Heterocyclic Synthesis

ApproachDescriptionExampleReference(s)
Green SolventsUtilization of environmentally benign solvents.Cyclopentyl methyl ether (CPME) for the synthesis of strained heterocycles. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Cyclocondensation of alkyl dihalides and primary amines in alkaline aqueous medium. acs.org
Microchannel ReactorsContinuous flow synthesis in microreactors for improved safety and efficiency.Green oxidation reaction for the synthesis of baricitinib intermediates. nih.gov

Exploration of Novel Catalytic Systems for Enantioselective Azetidine Synthesis

The stereochemistry of azetidine derivatives is often crucial for their biological activity. Consequently, the development of novel catalytic systems for the enantioselective synthesis of azetidines is a major area of research.

A variety of catalytic approaches have been successfully employed to synthesize chiral azetidines. These include:

Copper-Catalyzed Reactions: Copper catalysts, in conjunction with chiral ligands, have been used for the enantioselective difunctionalization of azetines to produce 2,3-disubstituted azetidines with high enantioselectivity. acs.org

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been utilized for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to azetidines with excellent stereocontrol. researchgate.net

Organocatalysis: Organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized azetidines. nih.gov

Hydrogen-Bond-Donor Catalysis: Chiral squaramide hydrogen-bond donor catalysts have been employed for the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

These methods provide access to a wide range of enantioenriched azetidine building blocks, which are essential for the synthesis of chiral drugs.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to control in batch. The integration of flow chemistry with automated synthesis platforms has the potential to revolutionize the synthesis and screening of azetidine-based compound libraries.

The synthesis of 2-substituted azetines and 3-substituted azetidines has been successfully demonstrated using a continuous flow process. acs.orgacs.org This approach allows for the safe handling of reactive intermediates at higher temperatures than in batch processing. acs.orgacs.org Flow chemistry has also been combined with the use of a green solvent, cyclopentyl methyl ether (CPME), to create a more sustainable synthetic protocol. acs.org The development of such flow-based methods paves the way for the automated synthesis of diverse azetidine libraries for high-throughput screening in drug discovery. nih.gov

Advanced Computational Design of Azetidine-Based Scaffolds for Targeted Synthesis

Computational methods are becoming increasingly powerful tools in drug discovery and materials science. In the context of azetidine chemistry, computational design can be used to predict the properties of novel azetidine-based scaffolds and to guide their targeted synthesis.

In silico analysis and in vitro profiling have been used to develop a diverse collection of azetidine-based scaffolds with properties optimized for central nervous system (CNS) applications. nih.govacs.org This approach involves the early estimation of absorption, distribution, metabolism, and excretion (ADME) properties to guide the selection of compounds for synthesis. nih.govacs.org Furthermore, computational methods like backbone grafting, which involves transplanting the backbone and side chains of a functional motif onto a scaffold protein, can be adapted for the design of novel azetidine-based structures with specific binding affinities. nih.gov This strategy allows for the rational design of molecules with pre-defined biological activities.

Expanding the Scope of Derivatization Reactions for Novel Chemical Entities

The ability to functionalize the azetidine ring at various positions is crucial for generating chemical diversity and for fine-tuning the properties of azetidine-containing molecules. Research in this area focuses on developing new reactions and strategies for the derivatization of the azetidine core.

A wide array of derivatization reactions have been reported, leading to the synthesis of fused, bridged, and spirocyclic ring systems containing the azetidine motif. nih.govacs.org These methods often involve the strategic use of protecting groups and the sequential introduction of different functional groups. nih.govacs.org The development of robust and versatile derivatization protocols is essential for expanding the chemical space accessible from simple azetidine precursors and for creating novel chemical entities with unique biological profiles. rsc.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.